molecular formula C21H21F2N3O2 B049585 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo CAS No. 165115-83-3

1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo

Cat. No. B049585
M. Wt: 385.4 g/mol
InChI Key: APRCKBZXDXMFER-UTKZUKDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo, also known as 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo, is a useful research compound. Its molecular formula is C21H21F2N3O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives have been highlighted for their broad spectrum of biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The versatility of the triazole core allows for structural modifications leading to the development of new pharmaceuticals with potent biological activities. Studies have focused on various 1,2,4-triazole derivatives as prototypes for addressing diseases, including neglected diseases that impact large populations, particularly in developing countries (Ferreira et al., 2013).

Organic Synthesis Applications

The synthesis of 1,2,4-triazole derivatives involves novel methodologies that incorporate principles of green chemistry, aiming for efficiency, energy saving, and sustainability. These methodologies include microwave-assisted synthesis, which offers a rapid and efficient route to various benzoxazole derivatives, highlighting the adaptability and efficiency of microwave techniques in modern organic synthesis. The development of new synthetic routes for triazole compounds is crucial for expanding the library of compounds with potential pharmacological applications (Özil & Menteşe, 2020).

Material Science Applications

Triazole derivatives are not only pivotal in pharmaceuticals but also play a significant role in material science. For instance, polymeric membranes based on 1,2,4-triazole exhibit promising characteristics for fuel cell applications, such as increased thermal stability, high mechanical strength, and significant ionic conductivity under anhydrous conditions at elevated temperatures. These properties suggest the potential of triazole-based polymers in developing high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

1-[[(2R,4R)-2-(2,4-difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-18-6-7-19(20(23)8-18)21(13-26-15-24-14-25-26)9-17(12-28-21)11-27-10-16-4-2-1-3-5-16/h1-8,14-15,17H,9-13H2/t17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRCKBZXDXMFER-UTKZUKDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15238257

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.